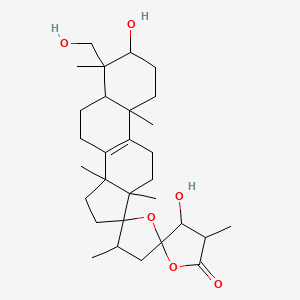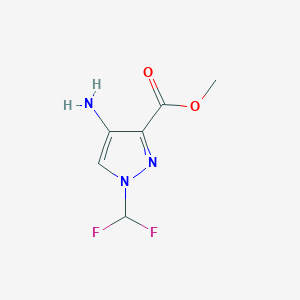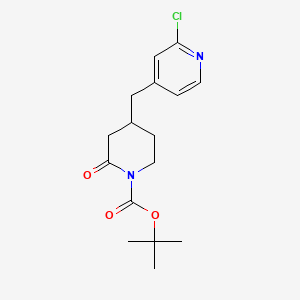
CID 155886364
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « CID 155886364 » est une entité chimique enregistrée dans la base de données PubChem. Il est connu pour sa structure chimique et ses propriétés uniques, qui en font un sujet d'intérêt dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Les méthodes de préparation du composé « CID 155886364 » impliquent des voies de synthèse et des conditions réactionnelles spécifiques. Ces méthodes sont conçues pour garantir la pureté et le rendement du composé. Les méthodes de production industrielle peuvent varier, mais elles impliquent généralement les étapes suivantes :
Voies de synthèse : La synthèse du composé « this compound » implique une série de réactions chimiques, notamment des étapes de condensation, de cyclisation et de purification. La voie de synthèse exacte dépend du produit final souhaité et des matières premières utilisées.
Conditions réactionnelles : Les conditions réactionnelles pour la synthèse du composé « this compound » comprennent des températures, des pressions et des catalyseurs spécifiques. Ces conditions sont optimisées pour obtenir le rendement et la pureté les plus élevés du composé.
Méthodes de production industrielle : Les méthodes de production industrielle du composé « this compound » impliquent une synthèse à grande échelle utilisant des équipements et des techniques de pointe. Ces méthodes sont conçues pour produire le composé en grande quantité tout en maintenant une qualité et une constance élevées.
Analyse Des Réactions Chimiques
Le composé « CID 155886364 » subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions sont les suivants :
Réactions d'oxydation : Le composé « this compound » peut subir des réactions d'oxydation en présence d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Les principaux produits formés à partir de ces réactions dépendent de l'oxydant spécifique et des conditions réactionnelles utilisées.
Réactions de réduction : Les réactions de réduction du composé « this compound » impliquent l'utilisation de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Ces réactions aboutissent généralement à la formation de dérivés réduits du composé.
Réactions de substitution : Les réactions de substitution du composé « this compound » impliquent le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants utilisés dans ces réactions comprennent les halogènes, les acides et les bases. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Le composé « this compound » a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. Voici quelques-unes des principales applications :
Chimie : En chimie, le composé « this compound » est utilisé comme réactif dans diverses réactions chimiques. Il est également utilisé comme matière première pour la synthèse d'autres composés.
Biologie : En biologie, le composé « this compound » est utilisé dans des études relatives aux processus cellulaires et aux interactions moléculaires. Il est également utilisé comme sonde pour étudier les voies et les mécanismes biologiques.
Médecine : En médecine, le composé « this compound » est étudié pour ses applications thérapeutiques potentielles. Il est utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité dans le traitement de diverses maladies.
Industrie : Dans l'industrie, le composé « this compound » est utilisé dans la production de produits pharmaceutiques, de produits agrochimiques et d'autres produits chimiques. Il est également utilisé comme intermédiaire dans la synthèse d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du composé « this compound » implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé exerce ses effets en se liant à ces cibles et en modulant leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Compound “CID 155886364” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications are as follows:
Chemistry: In chemistry, compound “this compound” is used as a reagent in various chemical reactions. It is also used as a starting material for the synthesis of other compounds.
Biology: In biology, compound “this compound” is used in studies related to cellular processes and molecular interactions. It is also used as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, compound “this compound” is being studied for its potential therapeutic applications. It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating various diseases.
Industry: In industry, compound “this compound” is used in the production of pharmaceuticals, agrochemicals, and other chemical products. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of compound “CID 155886364” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Le composé « CID 155886364 » peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Voici quelques-uns des composés similaires :
Composé A : Structure similaire mais diffère dans ses groupes fonctionnels et sa réactivité.
Composé B : Partage des propriétés chimiques similaires mais possède des activités biologiques différentes.
Composé C : Utilisé dans des applications similaires mais possède un mécanisme d'action différent.
Le caractère unique du composé « this compound » réside dans sa structure chimique, sa réactivité et ses applications spécifiques, qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C30H46O6 |
|---|---|
Poids moléculaire |
502.7 g/mol |
InChI |
InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3 |
Clé InChI |
CBSGBWZNJGIOHF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)

![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)

![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)
![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)

